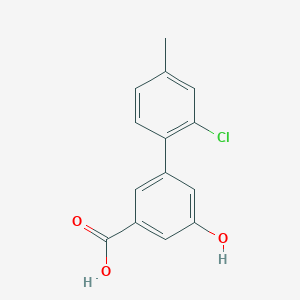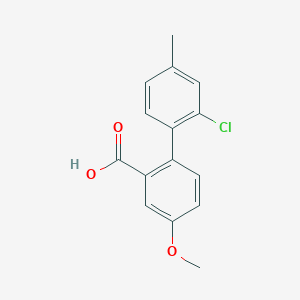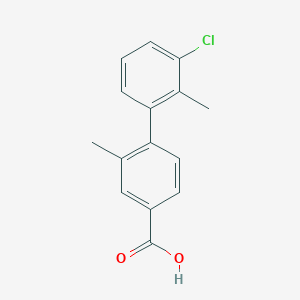
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid (4-CMP-2-MBA) is a phenolic compound that has been used for a variety of scientific and industrial applications. It has been found to have a wide range of properties, including antioxidant, anti-inflammatory, and anti-microbial activities. In addition, it has been used in the synthesis of a number of other compounds, including pharmaceuticals, cosmetics, and food additives.
Aplicaciones Científicas De Investigación
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, cosmetics, and food additives. It has also been used as an antioxidant in the food industry and as an anti-inflammatory agent in the medical field. Additionally, it has been used in the synthesis of polymers, dyes, and other organic compounds.
Mecanismo De Acción
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% is thought to act as an antioxidant by scavenging reactive oxygen species (ROS) such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Biochemical and Physiological Effects
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-microbial activities. Additionally, it has been found to possess anti-cancer, anti-diabetic, and anti-hypertensive activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is available in a high purity of 95%. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that 4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% is a hazardous compound and should be handled with caution.
Direcciones Futuras
In the future, 4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% could be used in a variety of applications, including in the synthesis of pharmaceuticals, cosmetics, and food additives. Additionally, it could be used to develop new treatments for a variety of diseases, including cancer, diabetes, and hypertension. Furthermore, it could be used to develop new polymers, dyes, and other organic compounds. Finally, it could be used to study the mechanisms of action of other compounds and to develop new methods of synthesis.
Métodos De Síntesis
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% can be synthesized using a variety of methods. The most common method is the condensation reaction of chloro-4-methylphenol with 2-methoxybenzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as methanol or ethanol at temperatures ranging from 50 to 100°C. The reaction yields 4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% with a purity of 95%.
Propiedades
IUPAC Name |
4-(2-chloro-4-methylphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-5-11(13(16)7-9)10-4-6-12(15(17)18)14(8-10)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCNVRWLLBHYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690246 |
Source


|
| Record name | 2'-Chloro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261998-49-5 |
Source


|
| Record name | 2'-Chloro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














